N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide
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Description
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.5g/mol. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide (CAS: 878990-18-2) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound's structure features a thiazolidinone core, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.
The molecular formula of the compound is C21H20N2O4S with a molecular weight of 396.5 g/mol. Its structural components are significant for its biological activity, particularly the thiazolidine ring and the attached phenyl groups.
Anticancer Properties
Research indicates that thiazolidine derivatives exhibit notable anticancer activity. For instance, compounds containing thiazole rings have shown promising results against various cancer cell lines. The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity. A study demonstrated that similar thiazolidine compounds had IC50 values less than that of doxorubicin against human cancer cell lines, suggesting a strong potential for further development as anticancer agents .
The mechanism by which this compound exerts its effects may involve the modulation of apoptotic pathways and inhibition of key signaling proteins involved in cancer progression. Molecular dynamics simulations have indicated that such compounds interact primarily through hydrophobic contacts with target proteins, which may lead to significant alterations in cell signaling pathways associated with tumor growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of thiazolidine derivatives suggest that specific substitutions on the phenyl and thiazolidine rings are crucial for enhancing biological activity. For example:
- Methyl Substituents : Methyl groups at positions 2 and 4 on the phenyl ring have been linked to increased cytotoxicity.
- Thiazolidine Ring : The presence of the thiazolidine moiety itself is essential for maintaining biological activity .
Data Table: Summary of Biological Activities
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on human glioblastoma and melanoma cell lines. The most active compounds showed IC50 values in the low micromolar range .
- Molecular Dynamics Simulations : Simulations revealed that these compounds bind effectively to target proteins involved in cancer pathways, suggesting a potential mechanism for their observed biological activities .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-13-8-9-16(14(2)10-13)22-19(25)11-18-20(26)23(21(27)28-18)12-17(24)15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCRGXZXCWMAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.